3-(1-Adamantyloxy)propan-1-ol
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Overview
Description
3-(1-Adamantyloxy)propan-1-ol is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, attached to a propanol group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyloxy)propan-1-ol typically involves the reaction of adamantanol with an appropriate propanol derivative under specific conditions. One common method involves the use of a base to deprotonate the hydroxyl group of adamantanol, followed by nucleophilic substitution with a halogenated propanol . The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethyl sulfoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of adamantanone or adamantanoic acid
Reduction: Formation of 3-(1-Adamantyl)propane
Substitution: Formation of 3-(1-Adamantyloxy)propyl chloride or bromide
Scientific Research Applications
3-(1-Adamantyloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems due to its unique structural properties that may enhance the stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of high-performance lubricants and as an additive in various industrial formulations
Mechanism of Action
The mechanism of action of 3-(1-Adamantyloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes. This property can influence the permeability and stability of cell membranes, potentially leading to antimicrobial effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(1-Adamantyloxy)propan-1-ol can be compared with other adamantane derivatives such as:
1-Adamantanol: Lacks the propanol group, making it less versatile in chemical reactions.
3-(1-Adamantyl)propane: Lacks the oxygen atom, resulting in different reactivity and applications.
Adamantanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the adamantane structure with a propanol group, providing a balance of lipophilicity and reactivity that is valuable in various applications.
Properties
IUPAC Name |
3-(1-adamantyloxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBMJNNJKFAJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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